3-(Bromomethyl)-1,2-dihydronaphthalene
CAS No.: 100188-68-9
Cat. No.: VC7930685
Molecular Formula: C11H11B
Molecular Weight: 223.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100188-68-9 |
|---|---|
| Molecular Formula | C11H11B |
| Molecular Weight | 223.11 g/mol |
| IUPAC Name | 3-(bromomethyl)-1,2-dihydronaphthalene |
| Standard InChI | InChI=1S/C11H11Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2 |
| Standard InChI Key | DMFGMAOUEZUKPD-UHFFFAOYSA-N |
| SMILES | C1CC(=CC2=CC=CC=C21)CBr |
| Canonical SMILES | C1CC(=CC2=CC=CC=C21)CBr |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(Bromomethyl)-1,2-dihydronaphthalene (C11H11Br) consists of a naphthalene backbone with partial saturation at the 1,2-positions, forming a bicyclic system. The bromomethyl group at the 3-position introduces significant electrophilic character, making the compound reactive toward nucleophilic substitution and cross-coupling reactions. The spatial arrangement of the bromomethyl group influences steric and electronic interactions, which are critical in determining its reactivity .
Physicochemical Properties
While experimental data for this specific compound is sparse, properties can be extrapolated from related dihydronaphthalene derivatives:
The bromomethyl group enhances molecular polarity compared to non-halogenated analogs, increasing solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Synthesis and Manufacturing
Birch Reduction and Subsequent Functionalization
A metal-free approach, analogous to the synthesis of 2-bromo-3-(bromomethyl)naphthalene, could be adapted :
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Birch Reduction: Naphthalene undergoes partial hydrogenation using lithium/ammonia to yield 1,4-dihydronaphthalene.
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Dichlorocarbene Addition: Reaction with dichlorocarbene (generated from chloroform and t-BuOK) forms a cyclopropane intermediate.
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Bromination: Ring-opening bromination with Br2 introduces bromine at the 3-position, followed by bromomethylation via radical bromination.
This method avoids transition-metal catalysts, reducing costs and purification complexity .
Nickel-Catalyzed Cross-Coupling
Alternative pathways leveraging nickel catalysis (as seen in 1,2-dihydronaphthalene synthesis) could involve:
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Substrate: 3-Methyl-1,2-dihydronaphthalene.
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Reagents: N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl4.
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Conditions: Heating under reflux (80–100 °C) for 6–12 hours.
Yields for such reactions typically range from 60–75%, depending on stoichiometry and solvent choice .
Industrial-Scale Production
Industrial synthesis would prioritize continuous flow reactors to enhance safety and efficiency. Key parameters include:
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Temperature Control: Maintained at 50–70 °C to prevent thermal decomposition.
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Solvent Recovery: Chlorinated solvents (e.g., CCl4) are recycled via distillation.
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Purity Standards: ≥98% purity is achieved through fractional distillation or recrystallization from ethanol .
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
This reactivity is exploited to synthesize amine-functionalized PAHs for pharmaceutical applications.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation:
Such reactions are pivotal in materials science for creating conjugated polymers .
Oxidation and Reduction
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Oxidation: MnO2 or KMnO4 oxidizes the dihydronaphthalene ring to naphthoquinone derivatives.
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Reduction: LiAlH4 reduces the bromomethyl group to -CH3, yielding 3-methyl-1,2-dihydronaphthalene .
Applications in Scientific Research
Organic Synthesis
3-(Bromomethyl)-1,2-dihydronaphthalene serves as a building block for:
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Pharmaceuticals: Anticancer agents (e.g., tubulin inhibitors) via Michael addition to β-lactams.
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Ligands: Chiral phosphine ligands for asymmetric catalysis.
Material Science
Functionalized PAHs derived from this compound exhibit tunable optoelectronic properties:
| Application | Property Enhanced | Example Material |
|---|---|---|
| Organic Photovoltaics | Electron Mobility | P3HT:PCBM Blends |
| Luminescent Sensors | Quantum Yield | Eu(III)-Coordinated Complexes |
| Liquid Crystals | Thermal Stability | Triphenylene Derivatives |
Future Directions
Research priorities include:
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Green Synthesis: Developing aqueous-phase bromination methods.
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Bioconjugation: Exploring click chemistry for antibody-drug conjugates.
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Computational Modeling: DFT studies to predict regioselectivity in electrophilic substitutions.
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